1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione
Overview
Description
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione is a complex organic compound that features a piperidine ring substituted with four methyl groups and an anthracene-9,10-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione typically involves the reaction of 2,2,6,6-tetramethylpiperidine with anthracene-9,10-dione under specific conditions. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This intermediate is then reacted with anthracene-9,10-dione to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like oxone for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include hydroxylamines, amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of metallo-amide bases and silylketene acetals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can act as a hindered base, affecting various biochemical processes. Its molecular targets may include enzymes and receptors involved in oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of various derivatives.
4-Amino-2,2,6,6-tetramethylpiperidine: Used as an additive for light and heat stability of polymers.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its applications in organic synthesis and as a radical scavenger.
Uniqueness
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione is unique due to its combination of a piperidine ring with an anthracene-9,10-dione moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]anthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-22(2)12-14(13-23(3,4)25-22)24-18-11-7-10-17-19(18)21(27)16-9-6-5-8-15(16)20(17)26/h5-11,14,24-25H,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJTZABFWCGSGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387773 | |
Record name | 9,10-Anthracenedione, 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192060-94-9 | |
Record name | 9,10-Anthracenedione, 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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